4-Hydroxybenzaldehyde rhamnoside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

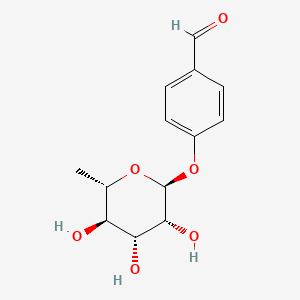

4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBXFUXBVKOEDM-HPMQQCADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Rhamnoside: A Technical Guide to the Natural Occurrence of 4-Hydroxybenzaldehyde Glycosides in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzaldehyde (B117250) is a phenolic aldehyde found in various plant species, contributing to their flavor profiles and exhibiting a range of biological activities. While the aglycone itself is well-documented, its glycosidic forms, particularly 4-Hydroxybenzaldehyde rhamnoside, are less explored territories in phytochemistry. This technical guide synthesizes the current knowledge on the natural occurrence of 4-hydroxybenzaldehyde and its glycosides, with a special focus on the theoretical framework for the presence and analysis of this compound. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde has been identified as a natural constituent in a number of plant species, often as a precursor or a component of their aromatic profile. The presence of this compound is of significant interest due to its potential bioactivities.

While direct reports on the natural occurrence of this compound are scarce, with a singular mention in the context of the genus Triclisia, the aglycone, 4-hydroxybenzaldehyde, is found in several well-known plants.[1] Notable plant species containing 4-hydroxybenzaldehyde include:

-

Orchids: It is found in orchids such as Gastrodia elata, Galeola faberi, and Vanilla orchids (Vanilla planifolia)[2][3]. In Vanilla planifolia, it serves as a precursor to vanillin, a major flavor compound[4].

-

Carrots: The enzyme p-hydroxybenzaldehyde dehydrogenase, which is involved in the metabolism of 4-hydroxybenzaldehyde, is found in carrots (Daucus carota)[3].

-

Spiranthes vernalis and Rhinacanthus nasutus : The presence of 4-hydroxybenzaldehyde has also been reported in these plants[5].

The quantitative data for 4-hydroxybenzaldehyde in these plants is not extensively available in the literature. Most studies focus on the qualitative identification or the biological activities of the extracts.

Biosynthesis of 4-Hydroxybenzaldehyde and its Rhamnoside

The formation of this compound in plants would involve two key metabolic pathways: the biosynthesis of the aglycone, 4-hydroxybenzaldehyde, and the biosynthesis of UDP-rhamnose, followed by a glycosylation step.

Biosynthesis of 4-Hydroxybenzaldehyde

In plants like Vanilla planifolia, 4-hydroxybenzaldehyde is synthesized from L-tyrosine via the phenylpropanoid pathway. A key enzyme, 4-hydroxybenzaldehyde synthase (4HBS), catalyzes the non-oxidative chain shortening of 4-coumaric acid to produce 4-hydroxybenzaldehyde[4].

Biosynthesis of UDP-Rhamnose and Glycosylation

L-rhamnose is a deoxy sugar widely present in plant cell walls and as a component of various secondary metabolites[6]. The biosynthesis of UDP-rhamnose, the activated sugar donor for rhamnosylation, proceeds from UDP-glucose through the action of rhamnose synthase enzymes[6][7]. A rhamnosyltransferase would then catalyze the transfer of rhamnose from UDP-rhamnose to the hydroxyl group of 4-hydroxybenzaldehyde to form this compound.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Isolation and Identification

While a specific protocol for this compound is not available due to the lack of reported isolations, a general phytochemical workflow can be proposed for its extraction, isolation, and structural elucidation from a plant source.

Extraction

-

Plant Material: Dried and powdered plant material (e.g., roots, leaves, or whole plant) is used.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids and pigments, followed by a medium-polarity solvent like ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727) or ethanol (B145695) to extract glycosides. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

Fractionation and Isolation

-

Solvent-Solvent Partitioning: The crude methanol or ethanol extract is suspended in water and partitioned successively with solvents like ethyl acetate and n-butanol. Glycosides are expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20). The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column using a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structural Elucidation

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process. The spots can be visualized under UV light and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the structure of the aglycone, the identity and configuration of the sugar moiety (rhamnose), and the point of glycosidic linkage.

-

Acid Hydrolysis: To confirm the identity of the sugar, the isolated glycoside can be subjected to acid hydrolysis to cleave the glycosidic bond. The resulting sugar can be identified by comparison with an authentic standard using TLC or HPLC.

The following diagram illustrates a typical experimental workflow for the isolation and identification of a plant glycoside.

Caption: General workflow for glycoside isolation and identification.

Conclusion and Future Directions

The natural occurrence of this compound in the plant kingdom remains a largely unexplored area. While the aglycone, 4-hydroxybenzaldehyde, is a known constituent of several plant species, its rhamnoside derivative has not been a focus of phytochemical investigations. The biosynthetic machinery for the formation of this compound is present in plants, suggesting that its occurrence is plausible.

Future research should focus on targeted screening of plant species, particularly those from genera where 4-hydroxybenzaldehyde has been reported, for the presence of its glycosides. The application of modern analytical techniques such as LC-MS/MS would be instrumental in the rapid identification of these compounds in plant extracts. Isolation and structural elucidation of this compound and other glycosides will pave the way for investigating their biological activities and potential applications in the pharmaceutical and nutraceutical industries. This guide provides a theoretical and methodological framework to stimulate and support such research endeavors.

References

- 1. This compound | Triclisia | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. 4-Hydroxybenzaldehyde from Gastrodia elata B1. is active in the antioxidation and GABAergic neuromodulation of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Unusual 4-hydroxybenzaldehyde synthase activity from tissue cultures of the vanilla orchid Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rhamnose in plants - from biosynthesis to diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Isolation and Discovery of 4-Hydroxybenzaldehyde Rhamnoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of 4-Hydroxybenzaldehyde (B117250) rhamnoside, a naturally occurring phenolic glycoside. The document details its known natural source, plausible experimental protocols for its extraction and purification, and methods for its structural elucidation. Furthermore, it explores the biological significance of its aglycone, 4-hydroxybenzaldehyde, offering insights into potential therapeutic applications.

Introduction

4-Hydroxybenzaldehyde rhamnoside is a glycosidic derivative of 4-hydroxybenzaldehyde, a well-characterized phenolic aldehyde. The attachment of a rhamnose sugar moiety to the hydroxyl group of 4-hydroxybenzaldehyde significantly alters its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. While the aglycone, 4-hydroxybenzaldehyde, has been extensively studied, specific research on the rhamnoside conjugate is less abundant.

Discovery and Natural Source

This compound has been identified as a natural product isolated from the aerial parts of Triclisia sacleuxii, a plant belonging to the Menispermaceae family. The initial discovery and isolation of this compound are attributed to phytochemical studies on this plant species.

Table 1: Natural Source of this compound

| Property | Description |

| Compound Name | This compound |

| Synonyms | 4-formylphenyl α-L-rhamnopyranoside |

| Natural Source | Triclisia sacleuxii (Pierre) Diels |

| Plant Part | Aerial Parts |

Experimental Protocols

General Extraction and Fractionation Workflow

The following diagram illustrates a typical workflow for the isolation of phenolic glycosides from a plant source.

Detailed Methodological Steps

-

Plant Material Collection and Preparation: Aerial parts of Triclisia sacleuxii are collected, air-dried in the shade, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent like methanol or ethanol, either through maceration at room temperature or hot extraction using a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol). Phenolic glycosides are expected to concentrate in the more polar fractions, such as ethyl acetate and n-butanol.

-

Chromatographic Purification:

-

Column Chromatography: The polar fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18), with a mobile phase such as a methanol-water or acetonitrile-water gradient. The elution is monitored by a UV detector.

-

Structural Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structural Characterization (Hypothetical Data based on Structure)

| Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₆O₆. Fragmentation patterns would show the loss of the rhamnose moiety (146 Da) and the presence of the 4-hydroxybenzaldehyde aglycone (122 Da). |

| ¹H NMR | Provides information on the number and chemical environment of protons. | Signals for the aromatic protons of the benzaldehyde (B42025) ring, the aldehyde proton, and the characteristic signals for the rhamnose sugar moiety, including the anomeric proton. |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the six carbons of the rhamnose unit. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons. | COSY correlations would show proton-proton couplings within the aromatic ring and the sugar. HSQC would link protons to their directly attached carbons. HMBC would reveal long-range correlations, crucially confirming the linkage between the anomeric proton of rhamnose and the phenolic oxygen of 4-hydroxybenzaldehyde. |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Absorption bands for hydroxyl (-OH), aromatic (C=C), and carbonyl (C=O) groups. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule. | Absorption maxima characteristic of the phenolic benzaldehyde chromophore. |

Biological Activity and Signaling Pathways (of the Aglycone)

Specific biological activities and signaling pathway interactions for this compound are not well-documented. However, the bioactivity of its aglycone, 4-hydroxybenzaldehyde, has been investigated and may provide clues to the potential therapeutic relevance of the glycoside.

Known Biological Activities of 4-Hydroxybenzaldehyde

-

Antioxidant Activity: 4-hydroxybenzaldehyde exhibits free radical scavenging properties.

-

Anti-inflammatory Effects: It has been shown to reduce the production of inflammatory mediators.

-

Antimicrobial Properties: The compound has demonstrated activity against various microorganisms.

Potential Signaling Pathway Involvement

The following diagram illustrates a potential signaling pathway that could be modulated by 4-hydroxybenzaldehyde, based on its known anti-inflammatory and antioxidant activities. This is a generalized representation and requires specific experimental validation for this compound.

Conclusion and Future Directions

This compound is a natural product with potential for further scientific investigation. While its presence in Triclisia sacleuxii is established, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Re-isolation and confirmation of its structure using modern spectroscopic techniques.

-

Quantitative analysis of its content in Triclisia sacleuxii.

-

In-depth evaluation of its biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties, in comparison to its aglycone.

-

Investigation of its effects on specific cellular signaling pathways to elucidate its mechanism of action.

Such studies will be crucial for unlocking the full therapeutic potential of this interesting phenolic glycoside for drug development and other scientific applications.

A Technical Guide to the Biosynthesis of 4-Hydroxybenzaldehyde Rhamnoside

Executive Summary

4-Hydroxybenzaldehyde (B117250) rhamnoside is a naturally occurring phenolic glycoside. Its biosynthesis is a multi-step process that involves the convergence of two major pathways: the shikimate pathway, which produces the aglycone 4-hydroxybenzaldehyde, and the deoxy sugar pathway, which synthesizes the activated rhamnose donor. This document provides an in-depth overview of the complete biosynthetic pathway, including the involved enzymes, relevant quantitative data, detailed experimental protocols for key reactions, and visual representations of the metabolic logic.

Biosynthesis of the Aglycone: 4-Hydroxybenzaldehyde

The aromatic core of the molecule, 4-hydroxybenzaldehyde (4-HBA), is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and proceeds through several intermediates to produce chorismate, a key branch-point metabolite.

From chorismate, the pathway proceeds to L-tyrosine. The conversion of L-tyrosine to 4-HBA can occur via several proposed routes, which may be species-dependent. One prominent pathway involves the conversion of L-tyrosine to 4-coumaric acid, followed by a chain-shortening reaction.

Key Enzymatic Steps from L-Tyrosine to 4-HBA

-

Tyrosine Ammonia Lyase (TAL): Deaminates L-tyrosine to form 4-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.

-

Acyl-CoA Thioesterase or Hydratase/Aldolase: The exact enzymatic steps for the conversion of 4-coumaroyl-CoA to 4-HBA are not universally characterized and may involve a β-oxidation-like pathway.

Biosynthesis of the Sugar Donor: TDP-L-Rhamnose

The rhamnosyl moiety is provided in the form of an activated nucleotide sugar, dTDP-L-rhamnose. Its synthesis starts from glucose-1-phosphate.

Key Enzymatic Steps to TDP-L-Rhamnose

-

Glucose-1-phosphate Thymidylyltransferase (RmlA): Catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose.

-

dTDP-D-glucose 4,6-dehydratase (RmlB): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Epimerizes the substrate at C3 and C5 to yield dTDP-4-keto-L-rhamnose.

-

dTDP-4-keto-L-rhamnose Reductase (RmlD): Reduces the keto group at C4 to a hydroxyl group, forming the final product, dTDP-L-rhamnose.

Final Glycosylation Step

The final step in the biosynthesis is the transfer of the L-rhamnosyl group from dTDP-L-rhamnose to the 4-hydroxyl group of 4-hydroxybenzaldehyde. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) , which exhibits substrate specificity for both the phenolic acceptor and the nucleotide sugar donor.

Pathway and Workflow Diagrams

The following diagrams illustrate the biosynthetic pathways and a general experimental workflow for enzyme characterization.

Caption: Overall biosynthesis pathway of 4-Hydroxybenzaldehyde rhamnoside.

Caption: General experimental workflow for enzyme characterization.

Quantitative Data

The following table summarizes representative kinetic data for enzymes involved in the synthesis of precursors. Note that kinetic parameters are highly dependent on the specific enzyme source and assay conditions.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| RmlA | Pseudomonas aeruginosa | Glucose-1-Phosphate | 130 | 125 | |

| dTTP | 190 | - | |||

| RmlB | Salmonella enterica | dTDP-D-glucose | 25 | 3.3 | |

| RmlC | Salmonella enterica | dTDP-4-keto-6-deoxy-D-glucose | 17 | 1.1 | |

| RmlD | Salmonella enterica | dTDP-4-keto-L-rhamnose | 11 | 9.2 | |

| NADPH | 19 | - | |||

| UGT | Vitis vinifera | 4-Hydroxybenzaldehyde | 50-200 | 0.1-5 | |

| TDP-L-Rhamnose | 20-150* | - |

*Values are typical ranges for plant UGTs with phenolic substrates and may vary significantly.

Experimental Protocols

Protocol: Heterologous Expression and Purification of a Glycosyltransferase (UGT)

-

Gene Cloning: The coding sequence for the candidate UGT is amplified from cDNA and cloned into a pET-based expression vector containing an N-terminal His₆-tag.

-

Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate 5 mL of LB medium (with appropriate antibiotic) and grown overnight. The culture is then used to inoculate 1 L of LB medium. Cells are grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG to a final concentration of 0.5 mM, and the culture is incubated for an additional 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C). The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Verification: Eluted fractions are analyzed by SDS-PAGE to confirm protein purity and size. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol: In Vitro Enzyme Assay for UGT Activity

-

Reaction Mixture: A standard 100 µL reaction mixture is prepared containing:

-

50 mM HEPES buffer (pH 7.5)

-

1 mM 4-hydroxybenzaldehyde (dissolved in DMSO, final DMSO concentration <2%)

-

2 mM TDP-L-rhamnose

-

10 mM MgCl₂

-

1 µg of purified UGT enzyme

-

-

Incubation: The reaction is initiated by adding the enzyme. The mixture is incubated at 30°C for 30 minutes.

-

Quenching: The reaction is stopped by adding an equal volume (100 µL) of ice-cold methanol.

-

Analysis: The quenched reaction mixture is centrifuged (14,000 x g, 10 min) to pellet precipitated protein. The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to detect and quantify the formation of this compound. A reverse-phase C18 column is typically used with a water/acetonitrile gradient.

Conclusion

The biosynthesis of this compound is a complex process requiring the coordinated action of multiple enzymes from distinct metabolic pathways. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing this and other related glycosides in heterologous hosts. The protocols and data presented here provide a framework for the functional characterization of the enzymes involved and for the reconstruction of the pathway in a microbial chassis. Further research is needed to elucidate the specific chain-shortening mechanism for 4-HBA synthesis in various organisms and to discover novel glycosyltransferases with enhanced activity and altered substrate specificity.

Unraveling the Pharmacological Potential of 4-Hydroxybenzaldehyde and its Rhamnoside Derivative: A Technical Guide

A comprehensive analysis of the pharmacological properties of 4-Hydroxybenzaldehyde (4-HBA) reveals a molecule with significant therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective activities. While direct experimental data on its rhamnoside conjugate, 4-Hydroxybenzaldehyde rhamnoside, is notably scarce in current scientific literature, an understanding of the aglycone's bioactivities provides a critical foundation for predicting the pharmacological profile of its glycosidic form.

This technical guide offers an in-depth exploration of the known pharmacological properties of 4-Hydroxybenzaldehyde, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. Furthermore, it delves into the potential implications of rhamnosylation on the bioactivity and pharmacokinetics of the parent compound, providing a forward-looking perspective for researchers, scientists, and drug development professionals.

Pharmacological Properties of 4-Hydroxybenzaldehyde (4-HBA)

4-Hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants, including the orchids Gastrodia elata and Vanilla, has been the subject of numerous studies investigating its diverse biological effects.[1] These studies have consistently highlighted its potential as a therapeutic agent for a range of pathological conditions.

Antioxidant Activity

4-HBA exhibits potent antioxidant properties, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[2] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The protective effect of 4-HBA against oxidative stress induced by hydrogen peroxide (H₂O₂) has been demonstrated through the activation of key antioxidant enzymes.[2]

Table 1: Antioxidant Enzyme Activation by 4-Hydroxybenzaldehyde

| Enzyme | Effect of 4-HBA Treatment | Reference |

| Superoxide Dismutase (SOD) | Activation | [2] |

| Catalase (CAT) | Activation | [2] |

| Glutathione Peroxidase (GPx) | Activation | [2] |

Anti-inflammatory Effects

The anti-inflammatory properties of 4-HBA are well-documented and appear to be mediated through multiple mechanisms. It has been shown to reduce the inflammatory response by decreasing the expression of various pro-inflammatory molecules.[2] A key mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.[3]

Table 2: Anti-inflammatory Activity of 4-Hydroxybenzaldehyde

| Inflammatory Marker | Effect of 4-HBA Treatment | Experimental Model | Reference |

| VCAM-1 | Reduction in expression | In vitro | [2] |

| ICAM-1 | Reduction in expression | In vitro | [2] |

| CD40 | Reduction in expression | In vitro | [2] |

| Phosphorylated NF-κB | Reduction in expression | In vitro | [2] |

| Phosphorylated p38 | Reduction in expression | In vitro | [2] |

| HIF-1α | Reduction in expression | In vitro | [2] |

| Nitric Oxide (NO) | Suppression of production | LPS-activated RAW264.7 macrophages | [3] |

| iNOS | Suppression of induction | LPS-activated RAW264.7 macrophages | [3] |

| COX-2 | Suppression of induction | LPS-activated RAW264.7 macrophages | [3] |

| Reactive Oxygen Species (ROS) | Diminished levels | LPS-activated RAW264.7 macrophages | [3] |

The anti-inflammatory action of 4-HBA is intrinsically linked to its antioxidant properties, as it can diminish the levels of reactive oxygen species (ROS) that often trigger inflammatory pathways.[3]

Neuroprotective and Other Activities

4-HBA has demonstrated potential in the treatment of neurological disorders and has been traditionally used in Chinese medicine for headaches and migraines.[2] Its neuroprotective effects are linked to its ability to combat oxidative stress and modulate GABAergic neurotransmission. Furthermore, studies have indicated its role in promoting wound healing and cell migration by increasing Src activity.[2] There is also emerging evidence for its potential as an anti-cancer agent, with the ability to inhibit cell migration and proliferation.[2]

Experimental Protocols

To ensure the reproducibility and validation of the reported pharmacological effects, a detailed understanding of the experimental methodologies is crucial.

In Vitro Anti-Inflammatory Assay

A common method to assess the anti-inflammatory potential of compounds like 4-HBA involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.

Methodology:

-

Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium until they reach a suitable confluency.

-

Pre-treatment: The cells are pre-treated with varying concentrations of 4-Hydroxybenzaldehyde for a specific duration.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response.

-

Incubation: The cells are incubated for a set period to allow for the expression of inflammatory mediators.

-

Analysis:

-

The cell culture supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent.

-

The cells are lysed to extract proteins for the analysis of iNOS, COX-2, and phosphorylated NF-κB levels via Western blotting or ELISA.

-

Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.

-

The Role of the Rhamnoside Moiety: A Prospective View

While direct pharmacological data for this compound is lacking, the principles of glycosylation in pharmacology can offer valuable insights into its potential properties. Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic profile of a parent compound.

Potential Effects of Rhamnosylation on 4-Hydroxybenzaldehyde:

-

Increased Solubility and Bioavailability: The addition of a hydrophilic rhamnose sugar is likely to increase the water solubility of 4-HBA, which is only slightly soluble in water.[4] This could lead to improved oral bioavailability.

-

Prodrug Activity: The rhamnoside may act as a prodrug. In the body, glycosidases could cleave the rhamnose group, releasing the active 4-HBA at specific sites. This enzymatic activation could offer a mechanism for targeted drug delivery and a more sustained release of the active compound.[5]

-

Altered Biological Activity: In some cases, the glycoside itself may possess unique biological activities or a modified activity profile compared to the aglycone. Rhamnose-containing compounds have been noted for their roles in various biological processes.[6] However, it is also possible that the bulky sugar group could hinder the interaction of the molecule with its target, potentially reducing its activity until the aglycone is released.

Future Directions and Conclusion

The existing body of research strongly supports the pharmacological potential of 4-Hydroxybenzaldehyde as a versatile therapeutic agent with antioxidant, anti-inflammatory, and neuroprotective properties. However, a significant knowledge gap exists regarding its rhamnoside derivative.

Future research should prioritize the following:

-

Isolation and Synthesis: Development of efficient methods for the isolation or synthesis of this compound to enable comprehensive pharmacological evaluation.

-

In Vitro and In Vivo Studies: Direct comparative studies of 4-HBA and its rhamnoside to elucidate the specific effects of rhamnosylation on its bioactivity and mechanisms of action.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

References

- 1. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

preliminary biological activity screening of 4-Hydroxybenzaldehyde rhamnoside

An In-depth Technical Guide on the Preliminary Biological Activity Screening of 4-Hydroxybenzaldehyde Rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural compound of interest, belonging to the family of phenolic glycosides.[] While literature on the specific biological activities of the rhamnoside conjugate is nascent, the well-documented bioactivities of its aglycone, 4-Hydroxybenzaldehyde (4-HBA), provide a strong rationale for its investigation as a potential therapeutic agent.[2][3][4] 4-HBA, a naturally occurring phenolic compound found in various plants, has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][5] This technical guide outlines a comprehensive strategy for the , leveraging the established knowledge of its aglycone. The guide provides detailed experimental protocols and data presentation formats to facilitate further research and drug development endeavors.

Synthesis of 4-Hydroxybenzaldehyde

Several methods for the synthesis of 4-Hydroxybenzaldehyde have been reported. A common approach involves the oxidation of p-cresol.[6] Another method is the Reimer-Tiemann reaction, which uses phenol (B47542) and chloroform. Additionally, synthesis from p-nitrotoluene via oxidation and reduction has been described.[6] For purification, recrystallization from solvents like ethanol (B145695) or water, and vacuum distillation are commonly employed.[7]

Antioxidant Activity Screening

The antioxidant potential of a compound is a fundamental aspect of its biological profile, as oxidative stress is implicated in numerous pathological conditions. 4-HBA has been shown to exert protective effects against oxidative stress by activating key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).[2] It also acts as a potent free radical inhibitor.[4]

Table 1: Quantitative Antioxidant Activity Data for 4-Hydroxybenzaldehyde (Hypothetical Data for Illustrative Purposes)

| Assay Type | Concentration (µg/mL) | % Inhibition / Activity | Positive Control (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging | 10 | 25.3 ± 2.1 | 95.8 ± 1.5 (at 10 µg/mL) |

| 50 | 68.7 ± 3.5 | ||

| 100 | 89.1 ± 2.8 | ||

| ABTS Radical Scavenging | 10 | 30.1 ± 1.9 | 98.2 ± 1.1 (at 10 µg/mL) |

| 50 | 75.4 ± 4.2 | ||

| 100 | 92.5 ± 3.1 | ||

| Ferric Reducing Antioxidant Power (FRAP) | 10 | 0.18 ± 0.02 (Absorbance at 593 nm) | 0.95 ± 0.05 (Absorbance at 593 nm) |

| 50 | 0.55 ± 0.04 (Absorbance at 593 nm) | ||

| 100 | 0.89 ± 0.06 (Absorbance at 593 nm) |

Experimental Protocols

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Materials: DPPH solution (0.1 mM in methanol), test compound stock solution, methanol, 96-well microplate, microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

In a 96-well plate, add 20 µL of each dilution to 180 µL of the DPPH solution.

-

Incubate the plate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases. 4-HBA has been shown to possess anti-inflammatory properties by suppressing the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[3][5]

Table 2: Quantitative Anti-inflammatory Activity Data for 4-Hydroxybenzaldehyde (Hypothetical Data for Illustrative Purposes)

| Assay Type | Cell Line | Concentration (µM) | % Inhibition of NO Production | Positive Control (e.g., Dexamethasone) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | 10 | 15.2 ± 1.8 | 85.4 ± 4.1 (at 10 µM) |

| 50 | 45.8 ± 3.2 | |||

| 100 | 78.3 ± 5.1 |

Experimental Protocols

2.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, Griess reagent, test compound stock solution, 96-well cell culture plate.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Anticancer Activity Screening

The potential of a compound to inhibit cancer cell growth and proliferation is a critical area of investigation. Benzaldehyde derivatives have been reported to possess anticancer properties by inhibiting cell migration and proliferation.[2]

Table 3: Quantitative Anticancer Activity Data for 4-Hydroxybenzaldehyde (Hypothetical Data for Illustrative Purposes)

| Assay Type | Cell Line | IC50 (µM) | Positive Control (e.g., Doxorubicin) |

| MTT Cytotoxicity Assay | HL-60 | 48.5 ± 3.7 | 1.2 ± 0.1 |

| A549 | 75.2 ± 6.1 | 2.5 ± 0.3 |

Experimental Protocols

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Materials: Cancer cell lines (e.g., HL-60, A549), RPMI-1640 or DMEM medium, FBS, penicillin-streptomycin, MTT solution (5 mg/mL in PBS), DMSO, test compound stock solution, 96-well cell culture plate.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Activity Screening

The discovery of new antimicrobial agents is crucial to combatting infectious diseases. Some studies have indicated that 3-Hydroxybenzaldehyde, a close analog of 4-HBA, possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4]

Table 4: Quantitative Antimicrobial Activity Data for 4-Hydroxybenzaldehyde (Hypothetical Data for Illustrative Purposes)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Positive Control (e.g., Ampicillin) |

| Staphylococcus aureus | 256 | 512 | 8 |

| Escherichia coli | 512 | >512 | 16 |

Experimental Protocols

4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), test compound stock solution, 96-well microplate.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates and incubate for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

-

Visualizations

Signaling Pathway

A potential mechanism for the anti-inflammatory and antioxidant effects of 4-Hydroxybenzaldehyde involves the activation of the Nrf2/HO-1 signaling pathway.[8]

Caption: Nrf2/HO-1 signaling pathway potentially modulated by 4-Hydroxybenzaldehyde.

Experimental Workflow

The following diagram illustrates a general workflow for the .

Caption: General workflow for preliminary biological activity screening.

This technical guide provides a foundational framework for the . The provided protocols and data presentation formats are based on the established activities of its aglycone, 4-Hydroxybenzaldehyde, and serve as a robust starting point for investigating the therapeutic potential of the rhamnoside conjugate. The successful execution of these preliminary screens will be instrumental in identifying promising lead compounds for further development in the pharmaceutical and nutraceutical industries.

References

- 2. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. biomolther.org [biomolther.org]

- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Hydroxybenzaldehyde Rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzaldehyde (B117250) and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. While much of the existing research has focused on the aglycone form, 4-Hydroxybenzaldehyde (4-HBA), this technical guide consolidates the current, albeit limited, understanding of 4-Hydroxybenzaldehyde rhamnoside . This document serves as a foundational resource, outlining the known biological context of the parent compound and highlighting the critical need for further investigation into the specific therapeutic targets and mechanisms of its rhamnoside conjugate. Due to a scarcity of direct research on the rhamnoside, this guide leverages data from studies on 4-HBA to propose potential avenues of exploration for its glycosylated form.

Introduction: The Promise of Phenolic Glycosides

Phenolic compounds are a cornerstone of natural product pharmacology, exhibiting a wide array of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The addition of a glycosidic moiety, such as rhamnose, to a phenolic core can significantly alter its pharmacokinetic and pharmacodynamic profile. Glycosylation can influence solubility, bioavailability, metabolic stability, and interaction with cellular targets. This compound, a naturally occurring phenolic glycoside, represents a compelling yet understudied molecule with potential for therapeutic development. This guide aims to provide a comprehensive overview of the potential therapeutic avenues for this compound, drawing inferences from the well-documented activities of its aglycone, 4-HBA.

Potential Therapeutic Targets: Insights from 4-Hydroxybenzaldehyde

Direct experimental evidence for the therapeutic targets of this compound is not yet available in peer-reviewed literature. However, the established bioactivities of 4-HBA provide a logical starting point for investigation. The presence of the rhamnose group may modulate the affinity and specificity of the molecule for these targets.

Neuroprotection and the Sonic Hedgehog (Shh) Signaling Pathway

One of the most promising areas of investigation for 4-HBA is its neuroprotective effects, particularly in the context of parasitic infections of the central nervous system. Studies have demonstrated that 4-HBA can enhance the survival of astrocytes exposed to excretory/secretory products of Angiostrongylus cantonensis, the rat lungworm.[1] This protective effect is mediated, at least in part, through the activation of the Sonic Hedgehog (Shh) signaling pathway.[1]

The Shh pathway is crucial for neuronal development, and its activation in mature neurons is associated with neuroprotection and repair. Key molecular players in this pathway that could be targeted by this compound include:

-

Patched (PTCH): The receptor for the Shh ligand.

-

Smoothened (SMO): A G protein-coupled receptor that is inhibited by PTCH in the absence of Shh.

-

Gli transcription factors: The downstream effectors of the pathway that regulate the expression of target genes involved in cell survival and proliferation.

Hypothesized Mechanism of Action: It is plausible that this compound, potentially after enzymatic cleavage of the rhamnose moiety in vivo, interacts with components of the Shh pathway, leading to its activation and subsequent neuroprotective effects.

Logical Relationship: Proposed Neuroprotective Mechanism

Caption: Proposed mechanism of this compound in astrocytes.

Anti-inflammatory and Antioxidant Activity

4-HBA has demonstrated significant anti-inflammatory and antioxidant properties in various experimental models.[2][3][4] These activities are crucial for combating a wide range of pathological conditions, from neurodegenerative diseases to cardiovascular disorders.

Potential Molecular Targets:

-

Nuclear factor-kappa B (NF-κB): A key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. 4-HBA has been shown to reduce the expression of NF-κB-regulated genes like VCAM-1 and ICAM-1.[3]

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Key enzymes in the inflammatory cascade. 4-HBA can downregulate their expression.[2][4]

-

Reactive Oxygen Species (ROS): 4-HBA acts as a potent free radical scavenger and can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[3]

The rhamnoside derivative may exhibit enhanced antioxidant capacity or altered interactions with these inflammatory mediators.

Signaling Pathway: Anti-inflammatory Action

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data from 4-Hydroxybenzaldehyde Studies

While no specific quantitative data for this compound is available, the following table summarizes key findings for 4-HBA, which can serve as a benchmark for future studies on the rhamnoside.

| Parameter | Assay | Model System | Concentration/Dose | Result | Reference |

| Neuroprotection | Cell Viability (CCK-8) | Mouse Astrocytes + A. cantonensis ESPs | 0.1 and 0.5 mM | Significant increase in cell viability | [1] |

| Anti-inflammation | Gene Expression (qPCR) | Mouse Astrocytes + A. cantonensis ESPs | 0.1 and 0.5 mM | Significant increase in Shh, Smo, and Gli mRNA | [1] |

| Anti-inflammation | Protein Expression (Western Blot) | Mouse Astrocytes + A. cantonensis ESPs | 0.1 and 0.5 mM | Significant increase in Shh, Smo, and Gli protein | [1] |

| Tyrosinase Inhibition | Diphenolase Activity | Mushroom Tyrosinase | IC50 = 1.22 mM | Potent inhibitory activity | [5] |

Experimental Protocols: A Framework for Future Research

Detailed experimental protocols for investigating this compound can be adapted from established methods used for 4-HBA and other natural products.

Cell Viability and Neuroprotection Assay

-

Objective: To assess the cytoprotective effect of this compound against a neurotoxic insult.

-

Cell Line: Mouse astrocyte primary culture or a suitable astrocyte cell line.

-

Treatment:

-

Pre-treat astrocyte cultures with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM) for 12 hours.

-

Introduce a neurotoxic agent, such as excretory/secretory products (ESPs) from A. cantonensis (250 µg/ml), for an additional 12-24 hours.

-

-

Endpoint Measurement: Cell viability will be quantified using the Cell Counting Kit-8 (CCK-8) assay, measuring absorbance at 450 nm.

-

Data Analysis: Compare the viability of cells treated with the rhamnoside and the neurotoxin to cells treated with the neurotoxin alone.

Experimental Workflow: Neuroprotection Assay

Caption: Workflow for assessing neuroprotective effects.

Gene and Protein Expression Analysis

-

Objective: To determine the effect of this compound on the expression of key signaling molecules.

-

Methodology:

-

Quantitative Real-Time PCR (qPCR):

-

Treat cells as described in the neuroprotection assay.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for target genes (e.g., Shh, Smo, Gli1, NFKB1, PTGS2 for COX-2, NOS2 for iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blotting:

-

Lyse treated cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., Shh, Smo, Gli1, p-NF-κB) and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize using an enhanced chemiluminescence (ECL) system.

-

-

Conclusion and Future Directions

While the direct therapeutic targets of this compound remain to be elucidated, the pharmacological profile of its aglycone, 4-HBA, provides a strong rationale for its investigation as a neuroprotective and anti-inflammatory agent. The activation of the Shh signaling pathway stands out as a particularly compelling avenue for future research.

To advance our understanding of this promising natural product, the following steps are recommended:

-

Isolation and Characterization: Secure a pure source of this compound for rigorous biological testing.

-

In Vitro Screening: Conduct comprehensive in vitro assays to evaluate its activity against a panel of targets implicated in neuroinflammation and oxidative stress.

-

In Vivo Studies: Progress to in vivo models of neurological and inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Mechanism of Action Studies: Employ advanced molecular biology techniques to definitively identify the direct binding partners and signaling pathways modulated by the rhamnoside.

By systematically pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, nature-derived therapeutics.

References

- 1. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxybenzaldehyde rhamnoside derivatives and their synthesis

An In-depth Technical Guide to 4-Hydroxybenzaldehyde (B117250) Rhamnoside Derivatives: Synthesis and Biological Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzaldehyde (4-HBA), a phenolic aldehyde found in various natural sources, serves as a versatile scaffold in medicinal chemistry. Its inherent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it an attractive starting point for the development of novel therapeutic agents. Glycosylation, the attachment of a sugar moiety, is a key strategy for modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide focuses on the rhamnoside derivatives of 4-HBA, wherein rhamnose, a deoxy sugar, is attached to the parent molecule. We provide a comprehensive overview of the chemical and enzymatic synthesis routes for these derivatives, detail their potential biological activities with a focus on enzyme inhibition and relevant signaling pathways, and supply detailed experimental protocols for their synthesis and evaluation.

Introduction to 4-Hydroxybenzaldehyde and its Glycosides

4-Hydroxybenzaldehyde is a naturally occurring organic compound and a major active constituent of medicinal plants like Gastrodia elata.[1] This plant has a long history in traditional medicine for treating neurological disorders such as headaches and migraines.[1] The 4-HBA molecule possesses a range of pharmacological properties, including:

-

Antioxidant Effects : It can mitigate oxidative stress by scavenging free radicals and activating protective enzymes like superoxide (B77818) dismutase (SOD) and catalase.

-

Anti-inflammatory Activity : 4-HBA has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

-

Neuroprotective Properties : Studies have indicated its potential in protecting against neuronal cell death and ameliorating the toxicity associated with neurodegenerative conditions like Alzheimer's disease.[4][5]

-

Enzyme Inhibition : Derivatives of 4-HBA are known to inhibit various enzymes, including tyrosinase and cholinesterases, which are targets for dermatological and neurological therapies, respectively.[6][7]

The attachment of a rhamnose sugar to the 4-HBA core creates a 4-hydroxybenzaldehyde rhamnoside. This glycosylation can enhance the parent molecule's water solubility, alter its bioavailability, and potentially modulate its biological activity and target specificity.

Synthesis of this compound Derivatives

The synthesis of 4-HBA rhamnosides can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic methods.

Chemical Synthesis

The Koenigs-Knorr reaction is a classical and widely used method for glycoside formation.[8] It involves the coupling of a glycosyl halide (the rhamnose donor) with an alcohol (the phenolic hydroxyl group of 4-HBA) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[8] The general workflow involves protection of the sugar's hydroxyl groups, activation of the anomeric carbon, the coupling reaction, and final deprotection.

Caption: General workflow for chemical synthesis via the Koenigs-Knorr reaction.

Enzymatic Synthesis (Biotransformation)

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. It typically employs glycosyltransferases (GTs) or glycosidases operating in reverse.[9][10] GTs catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar (e.g., UDP-rhamnose), to an acceptor molecule with high stereo- and regioselectivity.[10] Alternatively, rhamnosidases can be used in "reverse hydrolysis" mode, where in a low-water, high-substrate concentration environment, they catalyze the formation of a glycosidic bond instead of its cleavage.[9]

Caption: General workflow for the enzymatic synthesis of glycosides.

Biological Activities and Potential Applications

While specific data for 4-HBA rhamnosides is limited, the known activities of the 4-HBA scaffold and its other derivatives provide a strong basis for predicting their therapeutic potential.

Enzyme Inhibition

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders and for skin-lightening cosmetics.[11] A study on novel 4-HBA derivatives showed that modification of the hydroxyl group can lead to potent tyrosinase inhibitors.[7] For example, a derivative bearing a dimethoxyl phosphate (B84403) group was found to be a highly potent non-competitive inhibitor of mushroom tyrosinase.[7]

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease.[6] A series of difunctionalized 4-HBA derivatives demonstrated more potent AChE and BChE inhibitory activities than the standard drug galanthamine.[6]

Table 1: Tyrosinase Inhibitory Activity of 4-Hydroxybenzaldehyde and a Phosphate Derivative

| Compound | Target Enzyme | IC₅₀ (mM) | Inhibition Type |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Mushroom Tyrosinase | 1.22 | - |

| Compound 3c (dimethoxyl phosphate derivative) | Mushroom Tyrosinase | 0.059 | Non-competitive |

(Data sourced from Wei Yi, et al., European Journal of Medicinal Chemistry, 2010)[7]

Table 2: Representative Cholinesterase Inhibitory Activity of a Difunctionalized 4-HBA Derivative (Compound 4e)

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 4e | Acetylcholinesterase (AChE) | 0.054 |

| Compound 4e | Butyrylcholinesterase (BChE) | 0.096 |

| Galanthamine-HBr (Reference) | Acetylcholinesterase (AChE) | 0.45 |

| Galanthamine-HBr (Reference) | Butyrylcholinesterase (BChE) | 7.98 |

(Data sourced from Dong, X.W., et al., Bioorganic & Medicinal Chemistry Letters, 2014)

Anti-inflammatory Signaling

Chronic inflammation is implicated in numerous diseases. Macrophages activated by lipopolysaccharide (LPS) are a common in vitro model for inflammation. 4-HBA has been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and COX-2.[2][3][12] It is hypothesized that 4-HBA rhamnosides would act similarly to block the production of inflammatory mediators.

Caption: Inhibition of LPS-induced inflammatory pathways by 4-HBA derivatives.

Neuroprotective Signaling

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[4] The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Activators of this pathway, like many phenolic compounds, can protect neurons from damage. Phenylethanoid glycosides have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway.[13][14] 4-HBA rhamnosides are expected to leverage this mechanism, reducing reactive oxygen species (ROS) and protecting against Aβ-induced toxicity.[5]

Caption: Activation of the Nrf2/ARE neuroprotective pathway by 4-HBA derivatives.

Experimental Protocols

Protocol 1: Chemical Synthesis of 4-formylphenyl α-L-rhamnopyranoside (General Koenigs-Knorr Method)

This protocol is a representative procedure based on the Koenigs-Knorr reaction.[8]

Materials:

-

L-Rhamnose

-

Hydrogen bromide (HBr) in acetic acid

-

4-Hydroxybenzaldehyde

-

Silver (I) carbonate (Ag₂CO₃)

-

Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), Hexane

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection (Acetylation): To a solution of L-rhamnose in pyridine at 0°C, add acetic anhydride dropwise. Stir the mixture overnight at room temperature. Quench with ice water and extract the peracetylated rhamnose with EtOAc. Wash the organic layer with HCl (1M), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under vacuum.

-

Bromination: Dissolve the peracetylated rhamnose in DCM and cool to 0°C. Add HBr in acetic acid dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Dilute with DCM, wash with ice-cold water and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield acetobromo-α-L-rhamnose. Use immediately in the next step.

-

Glycosylation: Dissolve 4-hydroxybenzaldehyde and acetobromo-α-L-rhamnose in anhydrous DCM. Add Ag₂CO₃ to the mixture. Protect the reaction from light and stir vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through Celite® to remove silver salts, washing with DCM. Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., Hexane:EtOAc gradient) to isolate the protected glycoside.

-

Deprotection (Zemplén deacetylation): Dissolve the purified protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution (0.5 M in MeOH). Stir at room temperature for 2-4 hours until TLC indicates complete deprotection.

-

Final Purification: Neutralize the reaction with Amberlite® IR120 (H⁺) resin, filter, and concentrate the filtrate. The resulting residue can be purified by recrystallization or further chromatography to yield the final 4-formylphenyl α-L-rhamnopyranoside.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for measuring tyrosinase activity using L-DOPA as a substrate.[15][16][17]

Materials:

-

Mushroom tyrosinase (e.g., 1000 U/mL stock in phosphate buffer)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 2.5 mM in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds (4-HBA rhamnoside derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate and microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add the following to respective wells:

-

Blank: 180 µL phosphate buffer.

-

Control (100% activity): 120 µL phosphate buffer + 20 µL enzyme solution + 20 µL solvent.

-

Test Sample: 100 µL phosphate buffer + 20 µL enzyme solution + 20 µL test compound solution (at various concentrations).

-

Positive Control: 100 µL phosphate buffer + 20 µL enzyme solution + 20 µL kojic acid solution.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: To all wells except the blank, add 40 µL of the L-DOPA solution to start the reaction. The final volume in each well is 200 µL.

-

Measurement: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

-

Calculation:

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot % Inhibition vs. compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring AChE or BChE activity.[18][19][20]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant BChE

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Test compounds dissolved in a suitable solvent

-

Galantamine or Donepezil (positive control)

-

96-well microplate and microplate reader

Procedure:

-

Reagent Preparation:

-

DTNB Solution: 10 mM DTNB in phosphate buffer.

-

Substrate Solution: 14 mM ATCI (or BTCI) in deionized water (prepare fresh).

-

Enzyme Solution: 1 U/mL AChE (or BChE) in phosphate buffer (keep on ice).

-

-

Plate Setup: In a 96-well plate, add the following:

-

Control (100% activity): 140 µL phosphate buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 130 µL phosphate buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The color change is due to the reaction of thiocholine (B1204863) (produced by substrate hydrolysis) with DTNB.

-

Calculation:

-

Calculate the reaction rate (V) from the slope of the absorbance vs. time plot.

-

Calculate the percentage inhibition as described in Protocol 2.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery. By combining the versatile biological activities of the 4-HBA scaffold with the modulating effects of rhamnose glycosylation, it is possible to develop novel candidates for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and dermatological conditions. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these derivatives for future preclinical and clinical development.

References

- 1. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. biomolther.org [biomolther.org]

- 4. Frontiers | P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity [frontiersin.org]

- 5. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of difunctionalized 4-hydroxybenzaldehyde derivatives as novel cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]

- 10. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. activeconceptsllc.com [activeconceptsllc.com]

- 12. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sserc.org.uk [sserc.org.uk]

- 17. brieflands.com [brieflands.com]

- 18. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of 4-Hydroxybenzaldehyde Rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 4-Hydroxybenzaldehyde rhamnoside, a process of significant interest for the targeted release of the bioactive aglycone, 4-Hydroxybenzaldehyde. This document details the enzymes, experimental protocols, quantitative data, and relevant biological signaling pathways associated with this biotransformation.

Introduction

4-Hydroxybenzaldehyde is a naturally occurring phenolic aldehyde with a range of documented biological activities, including antioxidant, anti-inflammatory, and wound-healing properties.[1][2][3] In nature, it often exists in a glycosylated form, such as this compound, which can affect its bioavailability and bioactivity. Enzymatic hydrolysis offers a specific and efficient method to cleave the rhamnose sugar moiety, liberating the active 4-Hydroxybenzaldehyde. This guide focuses on the use of α-L-rhamnosidases for this purpose.

The Enzyme: α-L-Rhamnosidase

The key enzyme for the hydrolysis of this compound is α-L-rhamnosidase (EC 3.2.1.40).[4] This enzyme catalyzes the hydrolysis of terminal non-reducing α-L-rhamnose residues from various substrates.[4]

Sources and Properties: α-L-rhamnosidases are produced by a variety of microorganisms, including fungi (e.g., Aspergillus niger) and bacteria (e.g., Bacillus circulans).[5][6][7] Recombinant α-L-rhamnosidases are also commercially available and offer high purity and specific activity.[8][9] The optimal reaction conditions (pH and temperature) and kinetic parameters vary depending on the source of the enzyme.

Quantitative Data for Enzymatic Hydrolysis

Table 1: Kinetic Parameters of α-L-Rhamnosidases from Various Sources on Analogous Substrates

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger | p-Nitrophenyl-α-L-rhamnopyranoside | 2.9 | 20.6 | 4.5 | 65 | [5] |

| Aspergillus niger | Naringin | 0.27 | 9805.15 (U/mg) | 4.5-5.0 | 50-60 | |

| Bacillus amyloliquefaciens | p-Nitrophenyl-α-L-rhamnopyranoside | 15.09 (mg/ml) | 2.22 (mg/ml/min) | 6.0 | 40 | [7] |

| Recombinant from Aspergillus terreus | p-Nitrophenyl-α-L-rhamnopyranoside | - | - | - | - | [8] |

| Dictyoglomus thermophilum | p-Nitrophenyl-α-L-rhamnopyranoside | 0.054 | - | 5.0 | 95 | [10] |

Note: The units for K_m_ and V_max_ may vary between studies. It is crucial to consult the original publications for precise definitions.

Experimental Protocols

The following protocols are adapted from established methods for the enzymatic hydrolysis of flavonoid rhamnosides and can be optimized for this compound.

General Enzyme Activity Assay (using pNPR)

This assay is a standard method to determine the activity of α-L-rhamnosidase.

-

Prepare a substrate solution: Dissolve p-nitrophenyl-α-L-rhamnopyranoside (pNPR) in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.5) to a final concentration of 1-5 mM.

-

Enzyme solution: Prepare a solution of α-L-rhamnosidase in the same buffer. The concentration will depend on the specific activity of the enzyme.

-

Reaction initiation: Add a small volume of the enzyme solution to the pre-warmed substrate solution to start the reaction. A typical reaction volume is 1 ml.

-

Incubation: Incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50-65°C for A. niger α-L-rhamnosidase) for a defined period (e.g., 10-30 minutes).

-

Reaction termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M Na₂CO₃) to raise the pH.

-

Quantification: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation of activity: One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Preparative Hydrolysis of this compound

This protocol outlines the steps for the production of 4-Hydroxybenzaldehyde.

-

Substrate preparation: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 4.5-6.0) to a desired concentration (e.g., 1-10 mg/mL).

-

Enzyme addition: Add α-L-rhamnosidase to the substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

Incubation: Incubate the reaction mixture at the optimal temperature of the enzyme with gentle agitation for a period ranging from a few hours to 24 hours.

-

Monitoring the reaction: Periodically take aliquots from the reaction mixture and analyze them by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the substrate and the formation of the product, 4-Hydroxybenzaldehyde.

-

Reaction termination: Once the reaction is complete (as determined by HPLC), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding an organic solvent like methanol (B129727) or ethanol.

-

Product purification: The product, 4-Hydroxybenzaldehyde, can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

HPLC Analysis

HPLC is a standard method for the analysis of the hydrolysis reaction.

-

Column: A C18 reverse-phase column is suitable for separating this compound and 4-Hydroxybenzaldehyde.[11]

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where both the substrate and product absorb (e.g., 280 nm).

-

Quantification: The concentrations of the substrate and product can be determined by comparing their peak areas to those of standard solutions of known concentrations.

Signaling Pathways and Biological Context

The product of the enzymatic hydrolysis, 4-Hydroxybenzaldehyde, has been shown to modulate several key signaling pathways, which are of great interest to drug development professionals.

Wound Healing and the Src/MAPK Pathway

4-Hydroxybenzaldehyde has been demonstrated to promote wound healing by activating the Src/mitogen-activated protein kinase (MAPK) signaling pathway in keratinocytes.[1][2] This activation leads to increased cell migration and re-epithelialization.

Caption: 4-Hydroxybenzaldehyde promotes wound healing via Src/MAPK.

Anti-Cancer and Anti-Inflammatory Effects

Benzaldehyde and its derivatives have been shown to inhibit signaling pathways that are often dysregulated in cancer and inflammatory diseases, such as the PI3K/AKT/mTOR, STAT3, and NF-κB pathways.

Benzaldehyde has been reported to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13][14][15]

Caption: Benzaldehyde inhibits the PI3K/AKT/mTOR signaling pathway.

The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer, and there is significant crosstalk between them.[16][17][18] Benzaldehyde has been shown to suppress both of these pathways.

Caption: Benzaldehyde inhibits the interconnected STAT3 and NF-κB pathways.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the enzymatic hydrolysis of this compound.

Caption: Workflow for enzymatic hydrolysis of this compound.

Conclusion